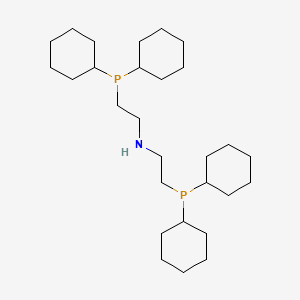

Bis(2-(dicyclohexylphosphino)ethyl)amine

説明

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a chemical compound used as a pharmaceutical intermediate . It is insoluble in water and is sensitive to air .

Molecular Structure Analysis

The empirical formula of “Bis(2-(dicyclohexylphosphino)ethyl)amine” is C28H53NP2 . Its molecular weight is 465.67 .Physical And Chemical Properties Analysis

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a solid substance . It has a melting point of 64-69°C . It is insoluble in water and is air-sensitive .科学的研究の応用

Synthesis and Organometallic Chemistry

Bis(2-(dicyclohexylphosphino)ethyl)amine and its chiral variants have been synthesized for use in organometallic chemistry. These ligands react with [Ir(COD)(OMe)]2 in various solvents, forming different iridium products including monohydride, dihydride, and trihydride species. The structure and stability of these products are influenced by the substituents on both the carbon stereocenter and the phosphorus donors (Bianchini et al., 1997).

Catalysis

This compound has shown significant potential in catalysis. For instance, bis(diphenylphosphino)amine (PNP) ligands, which include variants with cycloalkyl substituents like bis(2-(dicyclohexylphosphino)ethyl)amine, have been used with chromium to catalyze the tetramerization of ethylene. The specific structural modifications on the cyclohexyl skeleton of these ligands play a crucial role in reducing side product formation and enhancing selectivity and activity in these catalytic processes (Kuhlmann et al., 2007).

Synthesis of Functional Chelating Diphosphines

Bis(2-(dicyclohexylphosphino)ethyl)amine is used in the synthesis of functionalized chelating diphosphines. Acylation of this compound offers a flexible approach to synthesizing diphosphine complexes of transition metals with a wide range of structures and physical properties, particularly those soluble in water. The solubility of these complexes depends on various factors including the ligand, metal, and presence of surfactants in the solution (Nuzzo et al., 1981).

Radiotracer Development

Bis(2-(dicyclohexylphosphino)ethyl)amine is involved in the development of radiotracers. For example, a study explored the synthesis and characterization of cationic complexes of this ligand with 99m Tc(I)-tricarbonyl core as potential radiotracers for heart imaging. The study provided insights into the coordination chemistry of these bisphosphine ligands, which is crucial for developing effective radiotracers (Kim et al., 2006).

Safety And Hazards

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJIHPKBLHGKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728924 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-(dicyclohexylphosphino)ethyl)amine | |

CAS RN |

550373-32-5 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

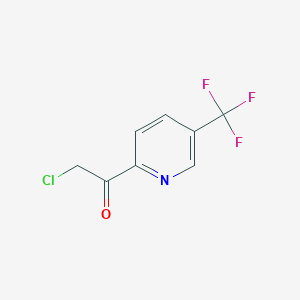

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)

![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)